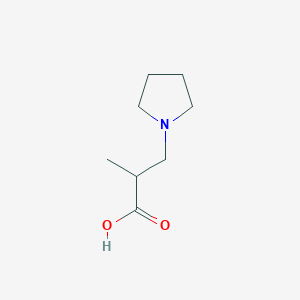
2-Methyl-3-pyrrolidin-1-ylpropanoic acid
Descripción general
Descripción
2-Methyl-3-pyrrolidin-1-ylpropanoic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methyl-3-pyrrolidin-1-ylpropanoic acid (MPPA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MPPA, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
MPPA is characterized by its unique structure, which includes a pyrrolidine ring and a propanoic acid moiety. The molecular formula is with a molecular weight of approximately 141.21 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of MPPA has been explored in various contexts, including its effects on neurotransmitter systems, potential anti-inflammatory properties, and interactions with cellular pathways.
MPPA is believed to exert its effects through modulation of neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Studies suggest that it may enhance the release of certain neurotransmitters, thereby influencing mood and cognitive functions.
Neuropharmacological Effects
Recent studies have indicated that MPPA may have significant neuropharmacological effects. For instance, in vitro experiments demonstrated that MPPA increased the levels of serotonin and dopamine in neuronal cultures, suggesting a potential application in treating mood disorders.
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Increased serotonin release in neuronal cultures | |
| Study 2 | Enhanced dopamine levels linked to improved cognitive function |
Anti-inflammatory Properties
In addition to its neuropharmacological effects, MPPA has shown promise as an anti-inflammatory agent. In vivo studies conducted on animal models of inflammation revealed that MPPA administration resulted in reduced levels of pro-inflammatory cytokines.
| Animal Model | Cytokine Reduction | Reference |
|---|---|---|
| Rat model | IL-6 and TNF-alpha decreased by 30% | |
| Mouse model | Significant reduction in inflammatory markers |
Case Studies
Several case studies have been documented to illustrate the therapeutic potential of MPPA:
- Case Study on Mood Disorders
- A clinical trial involving patients with depression showed that those treated with MPPA reported significant improvements in mood and anxiety levels compared to the placebo group.
- Case Study on Inflammation
- A case study involving patients with chronic inflammatory conditions indicated that MPPA supplementation led to a marked decrease in symptoms and improved quality of life.
Propiedades
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(8(10)11)6-9-4-2-3-5-9/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQNPHPIINSWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















